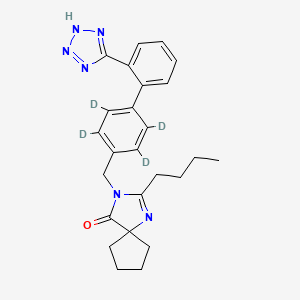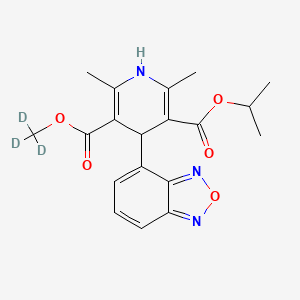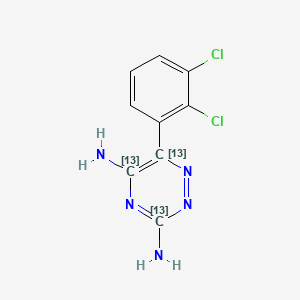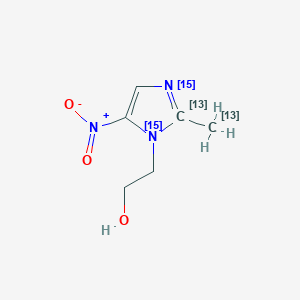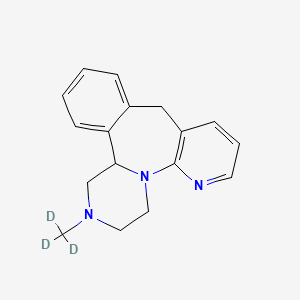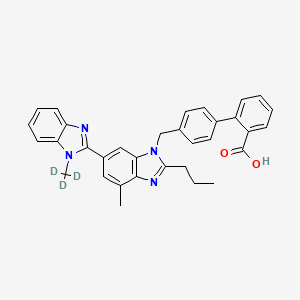
Telmisartan-d3
Overview
Description
Telmisartan-d3 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification aims to improve the drug’s efficacy and reduce its side effects.
Mechanism of Action
Target of Action
Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of this compound and plays a crucial role in the regulation of blood pressure .
Mode of Action
This compound binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that this compound may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .
Pharmacokinetics
This compound demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .
Action Environment
Environmental factors such as process parameters can influence the action of this compound. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .
Biochemical Analysis
Biochemical Properties
Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
This compound has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, this compound induced G0/G1 phase arrest and apoptosis .
Molecular Mechanism
This compound’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), this compound exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .
Temporal Effects in Laboratory Settings
The pharmacokinetic parameters of this compound showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .
Dosage Effects in Animal Models
In spontaneously hypertensive rats, this compound was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .
Metabolic Pathways
This compound increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, this compound inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .
Transport and Distribution
This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction.
Introduction of Benzimidazole Moiety: The benzimidazole moiety is introduced via a cyclization reaction.
Deuteration: The final step involves the selective deuteration of the compound, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Telmisartan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Telmisartan-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Telmisartan.
Biology: Employed in biological studies to understand the interaction of angiotensin II receptor antagonists with cellular receptors.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective antihypertensive drugs.
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its high affinity for the angiotensin II type-1 receptor, used in treating hypertension and heart failure.
Olmesartan: Exhibits a longer half-life and higher potency compared to Telmisartan.
Uniqueness of Telmisartan-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the rate of degradation. This modification can lead to improved therapeutic outcomes and fewer side effects compared to its non-deuterated counterparts.
Properties
IUPAC Name |
2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLENWKUUMAY-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662199 | |
| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189889-44-8 | |
| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


